molecular formula C14H13Br B13943155 1-(2-Bromophenyl)-2-phenylethane

1-(2-Bromophenyl)-2-phenylethane

Cat. No.: B13943155
M. Wt: 261.16 g/mol
InChI Key: BYHXJDDDSHSQKQ-UHFFFAOYSA-N
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Description

1-bromo-2-(2-phenylethyl)benzene, also known as β-phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It is a derivative of benzene, where a bromine atom is attached to the second carbon of a phenylethyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(2-phenylethyl)benzene can be synthesized through the bromination of phenethyl alcohol. The reaction involves heating phenethyl alcohol to 110°C and slowly introducing hydrogen bromide. The reaction mixture is then refluxed, cooled, and washed with water, 10% sodium carbonate solution, and water in turn .

Industrial Production Methods

In industrial settings, the production of 1-bromo-2-(2-phenylethyl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(2-phenylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products

    Substitution: Products include various substituted phenylethyl derivatives.

    Oxidation: Products include phenylethyl alcohols and ketones.

    Reduction: Products include phenylethyl derivatives with reduced bromine content.

Scientific Research Applications

1-bromo-2-(2-phenylethyl)benzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.

    Pharmaceuticals: The compound is used in the preparation of active pharmaceutical ingredients and intermediates.

    Fragrances: It is used in the synthesis of fragrance compounds.

    Flame Retardants: The compound finds application as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-phenylethyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products.

Comparison with Similar Compounds

1-bromo-2-(2-phenylethyl)benzene can be compared with other similar compounds such as:

    Bromobenzene: Consists of a benzene ring substituted with one bromine atom.

    Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine. It is used in the production of herbicides and dyestuffs.

    Iodobenzene: Contains an iodine atom attached to the benzene ring.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of the halogen atom attached to the benzene ring.

Properties

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

1-bromo-2-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

BYHXJDDDSHSQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2Br

Origin of Product

United States

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